2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(10-13-6-4-5-7-13)18-12-15-11-16(21-19-15)14-8-2-1-3-9-14/h1-3,8-9,11,13H,4-7,10,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSHQKSTXLKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biological processes, leading to its observed effects in biological systems.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide (CAS 946340-15-4)
- Structure: Replaces the cyclopentyl group with a 4-chlorophenoxy moiety.
- Higher polarity compared to the cyclopentyl analog may reduce lipophilicity (clogP ~2.5 vs. ~3.2 for the cyclopentyl derivative), impacting bioavailability .
- Pharmacological Implications: Chlorophenoxy groups are associated with enhanced receptor binding in some kinase inhibitors, suggesting possible divergent target profiles .
2-Cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide (YDU)
- Structure : Substitutes the 1,2-oxazole ring with a 1,2,4-oxadiazole and a 3-methyl group.
- Key Differences :
- Synthesis : Prepared via condensation of cyclopentylacetic acid derivatives with hydroxylamine intermediates, analogous to methods in .
Heterocyclic Ring Modifications
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Structure : Features a 1,3,4-oxadiazole ring instead of 1,2-oxazole.
- Chloroacetamide moiety may increase electrophilicity, raising reactivity toward nucleophilic amino acids (e.g., cysteine) .
- Analytical Data : Distinctive $ ^1H $ NMR signals for the chloroacetyl group (δ ~4.2 ppm) compared to cyclopentyl protons (δ ~1.5–2.0 ppm) .
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Structure : Incorporates a benzisoxazole ring fused to a benzene ring.
- Key Differences :
Functional Group Additions
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide
- Structure: Adds a sulfamoyl group and isopropylphenoxy substituent.
- Isoelectric point (predicted pI ~4.2) differs significantly from the cyclopentyl analog, which lacks ionizable groups .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Formula | MW | clogP | Hydrogen Bond Acceptors | Key Pharmacokinetic Notes |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₂₁N₂O₂ | 300.3 | 3.2 | 4 | High lipophilicity; likely CNS-penetrant |
| 2-(4-Chlorophenoxy)-N-[...]acetamide | C₁₈H₁₅ClN₂O₃ | 342.8 | 2.5 | 5 | Moderate solubility; potential renal excretion |
| YDU (1,2,4-oxadiazole analog) | C₁₀H₁₅N₃O₂ | 225.2 | 2.8 | 4 | Enhanced metabolic stability |
| N-{4-[(5-Methyl-1,2-oxazol-3-yl)... | C₂₁H₂₃N₃O₅S | 429.5 | 1.3 | 7 | Low BBB penetration due to sulfamoyl group |
Biological Activity
2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and experimental findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C21H19N3O3
- Molecular Weight : 361.4 g/mol
The biological activity of this compound is hypothesized to involve its interaction with specific cellular targets. The oxazole ring and phenyl groups may facilitate binding interactions with enzymes or receptors, influencing various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives featuring oxazole rings have been shown to inhibit cancer cell proliferation in vitro. The compound's structure suggests potential activity against various cancer types due to its ability to interfere with cell signaling pathways.
Neuroprotective Effects
Research has demonstrated that compounds with similar structural motifs possess neuroprotective properties. For instance, studies involving related oxazole derivatives have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis. This suggests that this compound may offer therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
The compound's potential antimicrobial effects are also noteworthy. Compounds containing oxazole moieties have been investigated for their ability to combat bacterial infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Data Tables
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Neuroprotective | Protection against oxidative stress | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Anticancer Study : A study evaluating the cytotoxic effects of various oxazole derivatives showed that compounds structurally similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Neuroprotection : In vitro experiments demonstrated that related compounds protected PC12 neuronal cells from sodium nitroprusside-induced damage, suggesting a protective mechanism against neurotoxicity.
- Antimicrobial Evaluation : A comparative study found that oxazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential utility of this compound in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
